Regioisomeric Potency Differentiation Against IDO: 2,3-Dimethoxy vs. 3,5-Dimethoxy Substitution
In the indoleamine-2,3-dioxygenase (IDO) inhibitor series exemplified in US patents US9320732 and US9789094, the 2,3-dimethoxybenzamide substitution pattern is claimed as a preferred embodiment, while the 3,5-dimethoxy regioisomer (CAS 900874-49-9 area) consistently shows reduced or absent inhibitory activity in the same recombinant human IDO enzyme assay. Although the exact IC₅₀ value for the target compound is not publicly disclosed in the patent examples, the data collectively indicate that the 2,3-regioisomer retains IDO binding affinity whereas the 3,5-analogue falls below the activity threshold deemed meaningful for further profiling [1].
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | Retained activity (exact IC₅₀ not public; claimed as active in patent exemplification) |
| Comparator Or Baseline | 3,5-dimethoxy regioisomer – no significant IDO inhibition observed |
| Quantified Difference | Qualitative activity cliff; activity retained vs. lost across regioisomers |
| Conditions | Recombinant human IDO1 enzyme assay; conditions per US9320732 |
Why This Matters
Procuring the correct regioisomer is essential for IDO-targeted drug discovery; ordering the 3,5-dimethoxy analogue would yield a false-negative result in the primary screening cascade.
- [1] US9320732B2 and US9789094B2: 1,2,5-oxadiazoles and related compounds as IDO inhibitors; exemplifying 2,3-dimethoxybenzamide as preferred embodiment. View Source
